![molecular formula C7H6N2S B1627434 苯并[d]异噻唑-6-胺 CAS No. 97050-36-7](/img/structure/B1627434.png)

苯并[d]异噻唑-6-胺

描述

Benzo[d]isothiazol-6-amine is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzo[d]isothiazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d]isothiazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎特性

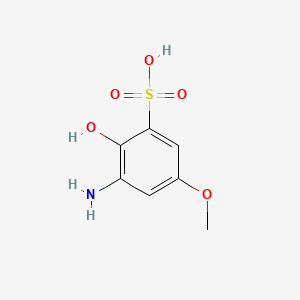

苯并[d]异噻唑-6-胺已用于合成具有良好抗炎特性的新型衍生物 . 例如,化合物 8b 和 9b 在苯并噻唑环的第六位具有甲氧基,分别与哌啶和吗啉部分连接,对 COX-1 抑制的 IC50 值最高(11.34 µM 和 11.21 µM) . 这些化合物还表现出优异的 COX-2 SI 值,并显着抑制白蛋白变性 .

药物化学

苯并[d]异噻唑-6-胺是合成具有重要药理特性的各种化合物的关键成分 . 例如,苯并[d]异噻唑 C-葡萄糖苷 1 抑制钠葡萄糖协同转运蛋白 2 (SGLT2) 的活性,可用于治疗 2 型糖尿病 . 另一种化合物,苯并[d]异噻唑基化合物 2,已被报道为代谢型谷氨酸受体 4 (mGlu4) 的强效和选择性正向别构调节剂 (PAM) .

催化

新型合成方法有助于扩大苯并[d]异噻唑所占据的化学空间,并探索其在催化等各个领域的应用 .

抗菌特性

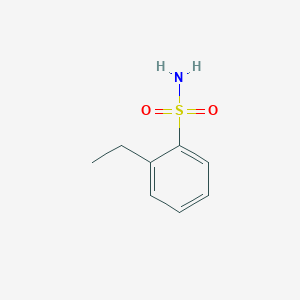

苯并[d]异噻唑-6-胺已被用于合成 3-(烷基/芳基氨基)苯并[d]异噻唑 1,1-二氧化物类似物,这些类似物表现出良好的抗菌活性 .

抗精神病药物

一系列抗精神病药物,如齐拉西酮、鲁拉西酮、培罗司酮和替奥司酮,在其结构中都包含苯并[d]异噻唑片段 .

生物靶标和通路的抑制剂

未来方向

作用机制

Target of Action

Benzo[d]isothiazol-6-amine primarily targets the 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) enzyme . This enzyme is the third catalytic enzyme of the methylerythritol phosphate (MEP) pathway , which is an essential metabolic pathway found in malaria parasites . The MEP pathway is absent in mammals, making IspD a highly attractive target for the discovery of novel and selective antimalarial therapies .

Mode of Action

The compound interacts with its target, IspD, through a mechanism involving initial non-covalent recognition of inhibitors at the IspD binding site . This is followed by disulfide bond formation through attack of an active site cysteine residue on the benzo[d]isothiazol-3(2H)-one core . This interaction results in the inhibition of the IspD enzyme, disrupting the MEP pathway .

Biochemical Pathways

The MEP pathway, which is affected by Benzo[d]isothiazol-6-amine, is responsible for the production of isoprenoid precursors . Isoprenoids represent a diverse class of natural products, which are essential for many cellular functions, including protein prenylation and electron transport . By inhibiting the IspD enzyme, Benzo[d]isothiazol-6-amine disrupts the MEP pathway, affecting the production of these crucial isoprenoid precursors .

Pharmacokinetics

vivax IspD , suggesting it has sufficient bioavailability to exert its effects.

Result of Action

The inhibition of the IspD enzyme by Benzo[d]isothiazol-6-amine prevents the growth of P. falciparum in culture, with EC50 values below 400 nM . This suggests that the compound has potent antimalarial activity.

生化分析

Biochemical Properties

Benzo[d]isothiazol-6-amine has been identified as a potent and selective agonist of the human Transient Receptor Potential cation channel subfamily M member 5 (TRPM5) . This interaction suggests that Benzo[d]isothiazol-6-amine plays a significant role in biochemical reactions involving TRPM5, which is known to be involved in taste perception and insulin secretion .

Cellular Effects

The effects of Benzo[d]isothiazol-6-amine on cells are largely tied to its interaction with TRPM5. By acting as an agonist for this receptor, Benzo[d]isothiazol-6-amine can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Benzo[d]isothiazol-6-amine involves its binding to TRPM5, thereby activating this receptor .

属性

IUPAC Name |

1,2-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJKMYTWPTTZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593214 | |

| Record name | 1,2-Benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97050-36-7 | |

| Record name | 1,2-Benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

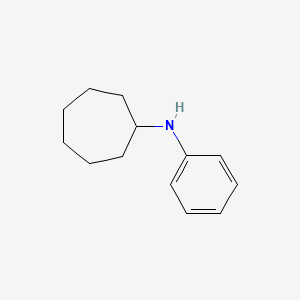

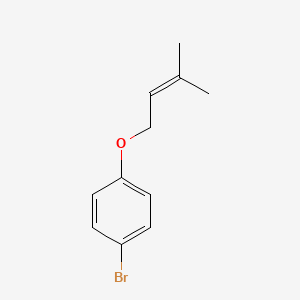

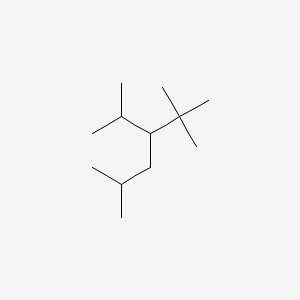

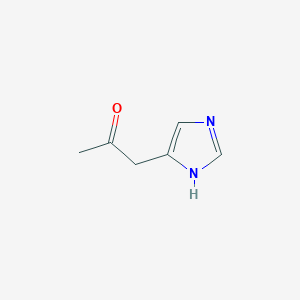

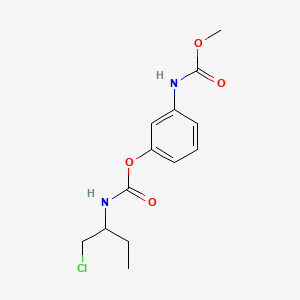

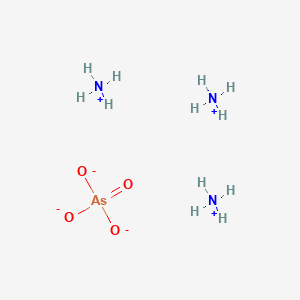

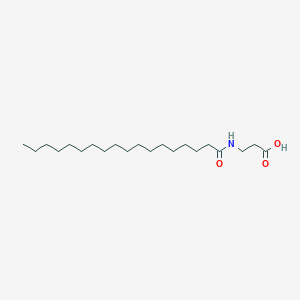

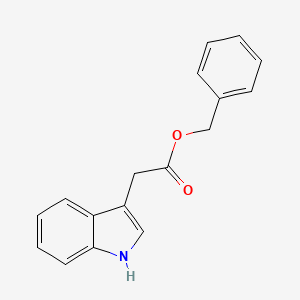

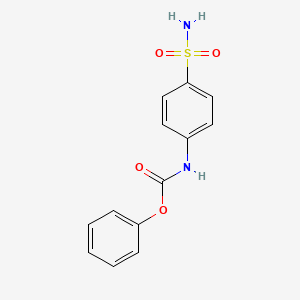

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1627356.png)